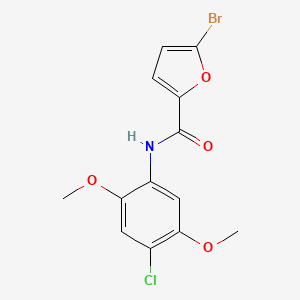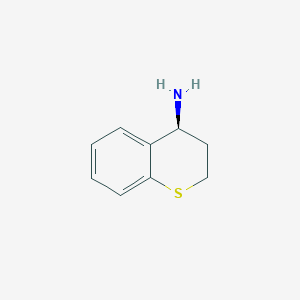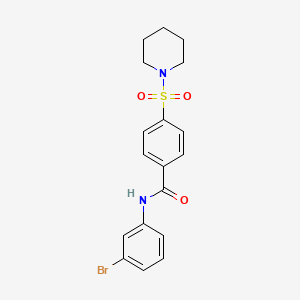
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide
Descripción general
Descripción
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPIP belongs to the class of benzamides and is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes.
Mecanismo De Acción
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide inhibits the activity of CK2, a protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the accumulation of toxic proteins in neurodegenerative diseases, such as tau and alpha-synuclein, by inhibiting CK2-mediated phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CK2-mediated signaling pathways. In neurodegenerative diseases, this compound reduces the accumulation of toxic proteins by inhibiting CK2-mediated phosphorylation. Inflammatory diseases, this compound reduces inflammation by inhibiting the activity of CK2-mediated signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its potent inhibitory activity against CK2 and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and its potential toxicity in high doses. Therefore, careful consideration should be given to the appropriate concentration and dosing of this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide. One direction is to further investigate the potential therapeutic applications of this compound in various fields, including cancer, neurodegenerative diseases, and inflammation. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of this compound. Furthermore, the potential toxicity and side effects of this compound should be further investigated to ensure its safety for clinical use. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. As a potent inhibitor of CK2, this compound has shown promising results in various fields, including cancer, neurodegenerative diseases, and inflammation. Further research is needed to fully explore the potential of this compound as a therapeutic agent and to develop more potent and selective CK2 inhibitors based on its structure.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. As a CK2 inhibitor, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRSTOTGNLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)
![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)
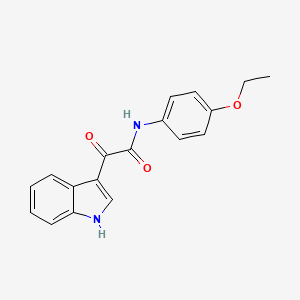
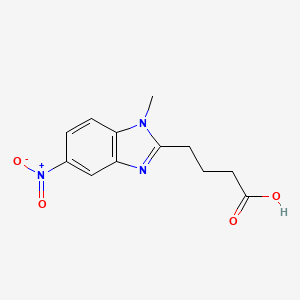
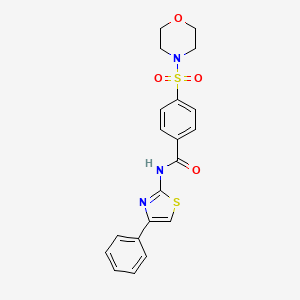

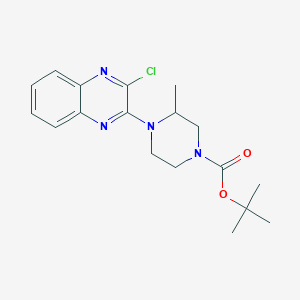
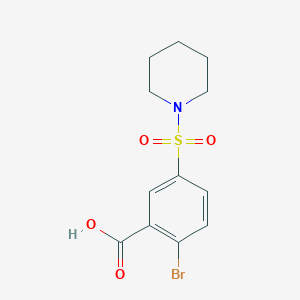
![1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B3259132.png)
![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
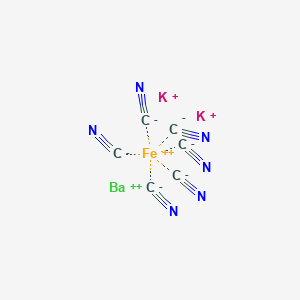
![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)
